3,4-ジメチル-3'-(4-メチルピペラジンメチル)ベンゾフェノン

説明

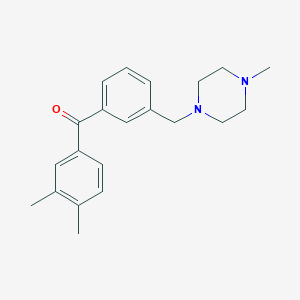

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C21H26N2O. It is a benzophenone derivative, characterized by the presence of two methyl groups on the benzene ring and a piperazine moiety attached via a methyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and properties .

科学的研究の応用

Pharmacological Research

Opioid Receptor Studies

One of the primary applications of 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is in the investigation of opioid receptors. Research indicates that this compound exhibits antagonist properties, particularly in relation to nonselective opioid antagonism. The presence of methyl groups at the 3 and 4 positions enhances its potency compared to analogs lacking these substituents. Studies have demonstrated that compounds with both methyl groups are more effective antagonists than those without them.

Mechanism of Action

The compound's mechanism involves binding affinity and efficacy at various opioid receptors. Interaction studies often compare its activity against known antagonists to elucidate structure-activity relationships. The findings suggest that modifications to the compound can significantly affect its antagonist properties and receptor selectivity.

Chemical Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions. The compound can undergo electrophilic aromatic substitution due to the electron-donating effects of the methyl groups, enhancing the nucleophilicity of the aromatic rings. This reactivity allows for further functionalization, making it a versatile building block in organic synthesis.

Biological Activities

Antimicrobial and Anticancer Properties

Research has also explored the potential biological activities of 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, including its antimicrobial and anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines and exhibit antimicrobial activity against various pathogens. These findings position it as a candidate for further drug development.

Industrial Applications

Specialty Chemicals Production

In addition to its research applications, 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is utilized in the production of specialty chemicals and materials. Its unique structural features make it valuable in creating complex molecules for various industrial applications .

Case Studies and Research Findings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethylbenzoyl chloride and 4-methylpiperazine.

Reaction: The 3,4-dimethylbenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed

Major Products

作用機序

The mechanism of action of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 3,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone

- 4-Methyl-3’-(4-methylpiperazinomethyl) benzophenone

- 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern on the benzene ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C21H26N2O

- Molecular Weight : 322.4 g/mol

- XLogP3 : 3.6

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 4

These properties suggest a moderate lipophilicity, which could influence the compound's absorption and distribution in biological systems .

The biological activity of 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. Its structural similarity to known psychoactive compounds suggests it may influence serotonin or dopamine pathways.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Research has indicated that it may inhibit pro-inflammatory cytokines, thus suggesting a role in managing inflammatory conditions.

Biological Activity Data

| Activity Type | Observations |

|---|---|

| Antioxidant | Exhibited significant free radical scavenging activity in vitro. |

| Neurotransmitter Modulation | Altered levels of serotonin and dopamine in rodent models, indicating potential for mood regulation. |

| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in cell culture studies. |

Case Studies

-

Neuropharmacological Study :

A study examined the effects of the compound on anxiety-like behaviors in mice. Results showed that administration led to a significant reduction in anxiety-related behaviors as measured by the elevated plus maze test. -

Antioxidant Evaluation :

In vitro assays demonstrated that 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone effectively scavenged DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. -

Inflammation Model :

In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound resulted in decreased levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

特性

IUPAC Name |

(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNGESCXCUOLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643431 | |

| Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-80-2 | |

| Record name | (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。